![molecular formula C6H6ClN3O B15221224 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride CAS No. 3268-69-7](/img/structure/B15221224.png)
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be synthesized through the cyclization of methyl a-chloronicotinate with hydrazine . The reaction typically involves the following steps:
Preparation of Methyl a-Chloronicotinate: This intermediate is synthesized by reacting nicotinic acid with thionyl chloride in the presence of methanol.
Cyclization with Hydrazine: The methyl a-chloronicotinate is then treated with hydrazine hydrate under reflux conditions to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in the functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of oxygen-containing groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms in the rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, which can alter their chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to the pyrazolopyridine structure, providing unique properties and applications.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
3268-69-7 |
|---|---|
分子式 |
C6H6ClN3O |
分子量 |
171.58 g/mol |
IUPAC 名称 |
1,2-dihydropyrazolo[4,3-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H |
InChI 键 |
FMQQZNFXMOYPIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1NNC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


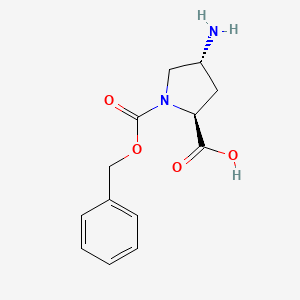
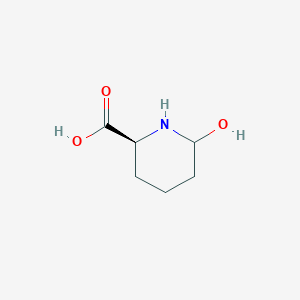

![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
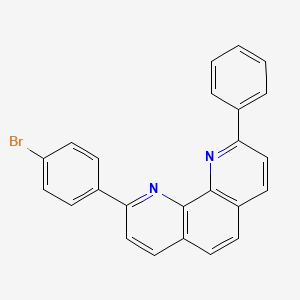
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)

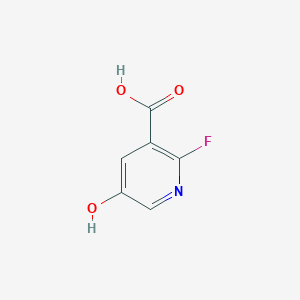
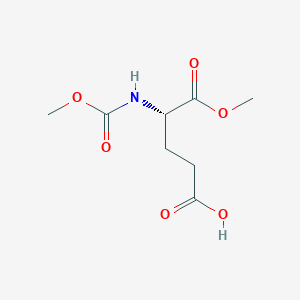
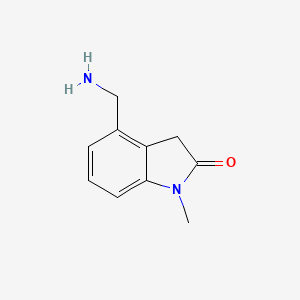
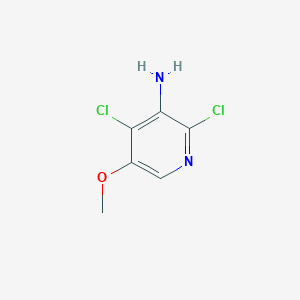
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)

